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Seviteronel vs. Other Agents: Safety and Efficacy
Profile

The table below summarizes the safety and activity data for seviteronel from Phase I clinical trials,

alongside common adverse events associated with other relevant drugs for context.

Agent
Most Common Adverse
Events (AEs)

Serious
Adverse
Events
(SAEs) &
DLTs

Recommended
Phase 2 Dose
(RP2D)

Reported
Clinical Activity

Seviteronel
(in men with
CRPC) [1]

Fatigue (71%), Dizziness

(52%), Blurred vision (38%),
Dysgeusia (33% - taste

disorder). Mostly Grade 1-2.

No DLTs

observed up
to 750 mg

once daily.

600 mg once
daily

Not the primary

focus of this
early trial;

activity was
assessed as a

secondary
objective [1].
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Agent
Most Common Adverse
Events (AEs)

Serious
Adverse
Events
(SAEs) &
DLTs

Recommended
Phase 2 Dose
(RP2D)

Reported
Clinical Activity

Seviteronel
(in women
with breast
cancer) [2] [3]

Tremor (42%), Nausea
(42%), Vomiting (37%),

Fatigue (37%). Mostly
Grade 1-2.

DLTs
occurred:
G3
confusional

state (750
mg), G3

mental status
change & G3

delirium (600
mg). No DLTs

at 450 mg.

450 mg once
daily

CBR16/24: 4 of
7 pts at RP2D

(450 mg) had
clinical benefit at

16 or 24 weeks.
No objective

tumor responses
[2].

Abiraterone
Acetate (in
men with
mCRPC) [4]

Musculoskeletal/connective

tissue disorders, Anemia,
Back pain, Hypertension,

Fatigue, Hypokalemia [4].

More Grade

3/4 AEs and
deaths

occurred in
the standard-

of-care group
compared to

the
abiraterone

group [4].

N/A (Approved

drug)

N/A

Enzalutamide
(as
referenced)
[5]

Preclinical study; safety

profile not detailed in these
results.

Preclinical

study; not
assessed.

N/A (Approved

drug)

Preclinical data

showed it
radiosensitized

AR+ TNBC cells
[5].

Detailed Experimental Protocols and Key Findings
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To ensure reproducibility, here is a detailed overview of the methodologies from the key seviteronel clinical

trials.

Phase I Study in Men with Castration-Resistant Prostate Cancer
(CRPC) [1]

Objective: Primary: Establish safety, tolerability, and maximum tolerated dose (MTD). Secondary:
Assess pharmacokinetics, PSA levels, and tumor response.

Study Design: Open-label, dose-escalation.
Dosing: Seviteronel was administered once daily at 600 mg (with dose titration), 750 mg, and 900

mg (without titration) in 28-day cycles.
Patient Population: 21 chemotherapy-naïve men with CRPC, the majority of whom had progressed

on prior abiraterone or enzalutamide.
Key Safety Findings: The study did not observe any dose-limiting toxicities (DLTs) through the 750

mg dose. Most AEs were Grade 1 or 2, and common AEs like dizziness and blurred vision often
improved with dose reduction or interruption. The 600 mg dose was selected as the RP2D.

Phase I Study in Women with Breast Cancer [2] [3]

Objective: Primary: Determine safety, tolerability, and MTD. Secondary: Describe pharmacokinetics
in women and estimate initial activity via clinical benefit rate (CBR).

Study Design: Open-label, dose de-escalation.
Dosing: Seviteronel was administered in de-escalating cohorts of 750 mg, 600 mg, and 450 mg

once daily after DLTs were observed at higher doses.
Patient Population: 19 women with locally advanced or metastatic ER+ breast cancer or triple-

negative breast cancer (TNBC).
Key Safety Findings: DLTs involving central nervous system effects (confusional state, delirium)

were observed at 750 mg and 600 mg doses. No DLTs were found at 450 mg, establishing it as the
RP2D.

Key Efficacy Findings: Clinical benefit, defined as stable disease or better, was observed in 2 TNBC
patients at 16 weeks and 2 ER+ patients at 24 weeks at the RP2D.

Mechanism of Action and Signaling Pathway
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Seviteronel has a dual mechanism of action, which distinguishes it from some other hormonal therapies [2]

[5]:

CYP17 Lyase Inhibition: It selectively inhibits the CYP17A1 enzyme, specifically blocking its 17,20-
lyase activity. This crucial step disrupts the synthesis of androgens (like DHEA and androstenedione)

downstream from pregnenolone.
Androgen Receptor Antagonism: It acts as a competitive antagonist of the androgen receptor (AR),

binding to it and preventing its activation by androgens, even some mutated forms of the receptor.

The diagram below illustrates where seviteronel acts in the androgen synthesis pathway and on the AR itself.
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Dual Mechanism: Seviteronel's combination of CYP17 lyase inhibition and direct AR antagonism in

a single molecule is a key differentiator from agents like abiraterone (primarily a CYP17 inhibitor) or
enzalutamide (primarily an AR antagonist) [2] [5].

Tolerability and Dosing: The safety profile is characterized by neurologic (dizziness, tremor) and
gastrointestinal events, which are distinct from the mineralocorticoid-related AEs (hypertension,

hypokalemia) common with abiraterone or the musculoskeletal issues reported with AR inhibitors [1]
[2] [4]. The RP2D differs by sex and cancer type (600 mg for men with CRPC, 450 mg for women with

breast cancer), highlighting the importance of context in trial design [1] [2].
Potential in Combination Therapy: Preclinical evidence suggests seviteronel may have a

radiosensitizing effect in AR-positive triple-negative breast cancer models, indicating its potential
utility in combination with radiation therapy [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b548885#seviteronel-safety-profile-comparison-other-cyp17-

inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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